Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is a biochemical compound extensively utilized in the biomedical industry. It serves as a key component in the development of drugs targeting various diseases, such as bacterial and fungal infections. This compound is also being investigated for its therapeutic potential against neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases, as well as its potential as a cancer cell inhibitor.
Preparation Methods
The synthesis of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves controlled, partial benzylation of allyl 2-acetamido-3-O-benzyl-2-deoxy-alpha-D-glucopyranoside. This process yields a mixture of 3,4-di-, 3,6-di-, and 3,4,6-tri-O-benzyl derivatives, with the major product being the 3,6-di-O-benzyl derivative . The condensation of this derivative with 2-methyl- (3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)- [2,1-d]-2-oxazoline produces a disaccharide. After purification, removal of the allyl group, and hydrogenolysis of the benzyl substituents, the final product is obtained .
Chemical Reactions Analysis
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution. The major products formed from these reactions include di-N-acetyl-hexa-O-acetylchitobiose and 2-methyl- [4-O- (2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-3,6-di-O-acetyl-1,2-di-deoxy-alpha-D-glucopyrano]- [2,1-d]-2-oxazoline .
Scientific Research Applications
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside is employed in various scientific research applications. In chemistry, it is used as a building block for the synthesis of complex carbohydrates and glycosides . In biology and medicine, it is being investigated for its therapeutic potential against neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases. Additionally, its potential as a cancer cell inhibitor is being explored. In the industry, it is used in the development of drugs targeting bacterial and fungal infections.
Mechanism of Action
The mechanism of action of allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of enzymes involved in the synthesis of bacterial and fungal cell walls, thereby preventing their growth and proliferation. In neurodegenerative disorders, it is believed to modulate the activity of enzymes involved in the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer’s and Parkinson’s diseases. Its potential as a cancer cell inhibitor is attributed to its ability to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Allyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-b-D-glucopyranoside can be compared with other similar compounds such as benzyl 2-acetamido-2-deoxy-3,6-di-O-benzyl-β-D-glucopyranoside and 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride . These compounds share similar structural features and are used in carbohydrate chemistry and glycoside synthesis. this compound is unique in its therapeutic potential against neurodegenerative disorders and cancer.
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-3-14-30-25-22(26-18(2)27)24(31-16-20-12-8-5-9-13-20)23(28)21(32-25)17-29-15-19-10-6-4-7-11-19/h3-13,21-25,28H,1,14-17H2,2H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGROPIGBZKSGI-FXEFVXDJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC=C)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.